molecular formula C10H9NO2 B3242941 5-Hydroxy-8-methylquinolin-2(1H)-one CAS No. 153999-60-1

5-Hydroxy-8-methylquinolin-2(1H)-one

Cat. No. B3242941
M. Wt: 175.18 g/mol
InChI Key: APHSHYHBJPRJPF-UHFFFAOYSA-N
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Patent
US05576324

Procedure details

Chlorobenzene (28.6 ml) was added to N-(5-ethoxy-2-methylphenyl)cinnamamide (3.9 g, 14.8 mmol). While stirring the mixture in a hot bath (125° C.), aluminum chloride (9.2 g, 69.0 mmol) was added to the mixture, followed by stirring for 30 minutes. After the mixture was cooled, it was poured into ice-water, to which n-hexane was added. Precipitated crystals were collected. The crystals were dissolved in chloroform-methanol (4:1). The solution was dried and condensed. The resultant residue was washed with chloroform, then dissolved in chloroform-methanol (4:1) again. The solution was condensed again. The residue was washed with chloroform and then dissolved in methanol. The resultant solution was treated with activated carbon. 2.4 g of 5-hydroxy-8-methylcarbostyril was obtained as colorless crystals (92.7%).
Quantity
28.6 mL
Type
reactant
Reaction Step One
Name
N-(5-ethoxy-2-methylphenyl)cinnamamide
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=CC=CC=1.C([O:10][C:11]1[CH:12]=[CH:13][C:14]([CH3:28])=[C:15]([NH:17][C:18](=[O:27])[CH:19]=[CH:20]C2C=CC=CC=2)[CH:16]=1)C.[Cl-].[Al+3].[Cl-].[Cl-]>CCCCCC>[OH:10][C:11]1[CH:12]=[CH:13][C:14]([CH3:28])=[C:15]2[C:16]=1[CH:20]=[CH:19][C:18](=[O:27])[NH:17]2 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
28.6 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
N-(5-ethoxy-2-methylphenyl)cinnamamide
Quantity
3.9 g
Type
reactant
Smiles
C(C)OC=1C=CC(=C(C1)NC(C=CC1=CC=CC=C1)=O)C
Step Two
Name
Quantity
9.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
CUSTOM
Type
CUSTOM
Details
were collected
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in chloroform-methanol (4:1)
CUSTOM
Type
CUSTOM
Details
The solution was dried
CUSTOM
Type
CUSTOM
Details
condensed
WASH
Type
WASH
Details
The resultant residue was washed with chloroform
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform-methanol (4:1) again
CUSTOM
Type
CUSTOM
Details
condensed again
WASH
Type
WASH
Details
The residue was washed with chloroform
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
ADDITION
Type
ADDITION
Details
The resultant solution was treated with activated carbon

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=C2C=CC(NC2=C(C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.